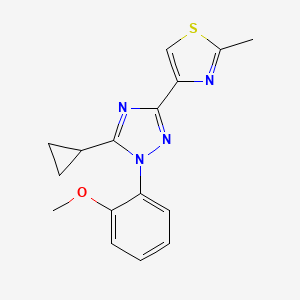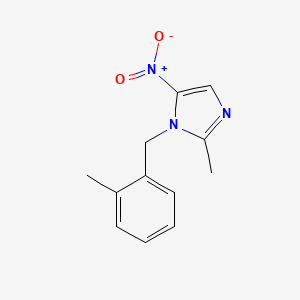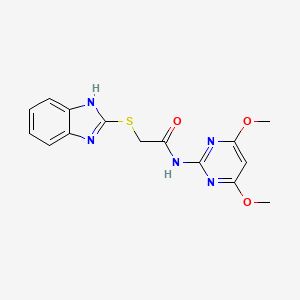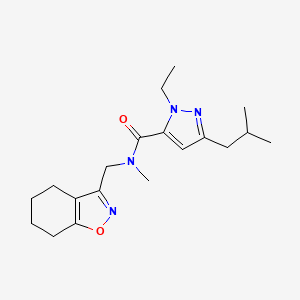
5-cyclopropyl-1-(2-methoxyphenyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of heterocyclic compounds known for their diverse range of biological activities and applications in pharmaceutical chemistry. Triazoles, in particular, are a significant class due to their robustness and versatile chemical properties, enabling their use in a variety of chemical reactions and as key motifs in drug design.
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions, starting from simple precursors to complex structures. A common method for synthesizing triazole derivatives involves the click reaction, a copper(I)-catalyzed azide-alkyne cycloaddition, although the specific compound may require alternative strategies such as the enole-mediated Dimroth rearrangement or multi-component reactions for its synthesis (Pokhodylo, Slyvka, & Pavlyuk, 2020).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray crystallography, NMR, and IR spectroscopy, providing insights into their crystal packing, bond lengths, and angles, indicative of delocalization of π-electron density within the triazole ring and interactions such as hydrogen bonding and π-π stacking that influence the compound's stability and reactivity (Boechat et al., 2016).
Chemical Reactions and Properties
Triazole derivatives participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and transformations into other heterocyclic systems. These reactions are often influenced by the electronic properties of the triazole ring and its substituents, which can be tailored for specific chemical or biological activities (Turan-Zitouni et al., 2005).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystallinity, are crucial for their practical applications. These properties are determined by the compound's molecular structure and intermolecular interactions, affecting its stability, formulation, and bioavailability (Dong & Wang, 2005).
properties
IUPAC Name |
4-[5-cyclopropyl-1-(2-methoxyphenyl)-1,2,4-triazol-3-yl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-17-12(9-22-10)15-18-16(11-7-8-11)20(19-15)13-5-3-4-6-14(13)21-2/h3-6,9,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDARVZZWIOWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN(C(=N2)C3CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-(2-methoxyphenyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(diethylamino)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5649429.png)

![1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5649453.png)
![N-[(3R*,4S*)-1-(cyclobutylcarbonyl)-4-cyclopropylpyrrolidin-3-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5649464.png)
![2-(3-methoxypropyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5649478.png)
![ethyl 2-[(2,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5649486.png)

![butyl 3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5649496.png)
![5-[1-(4-methoxyphenyl)-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]-1H-1,2,3-benzotriazole](/img/structure/B5649503.png)

![4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5649515.png)
![{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5649518.png)
![(4S)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5649526.png)